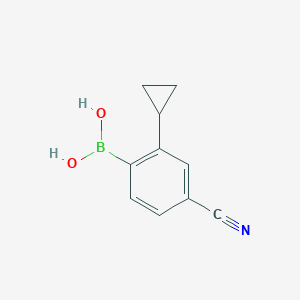![molecular formula C18H22N4O5 B13486472 2-(2,6-Dioxo-3-piperidyl)-5-[[2-hydroxy-3-(methylamino)propyl]-methyl-amino]isoindoline-1,3-dione](/img/structure/B13486472.png)
2-(2,6-Dioxo-3-piperidyl)-5-[[2-hydroxy-3-(methylamino)propyl]-methyl-amino]isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-dioxopiperidin-3-yl)-5-{2-hydroxy-3-(methylamino)propylamino}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of dicarboximides. This compound is characterized by the presence of an isoindole-1,3-dione core structure, which is substituted with a 2,6-dioxopiperidin-3-yl group and a hydroxy-methylamino-propyl group. The unique structural features of this compound make it of significant interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-{2-hydroxy-3-(methylamino)propylamino}-2,3-dihydro-1H-isoindole-1,3-dione involves several steps. One of the common synthetic routes includes the reaction of isoindole-1,3-dione with a piperidine derivative under controlled conditions. The reaction typically requires the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-dioxopiperidin-3-yl)-5-{2-hydroxy-3-(methylamino)propylamino}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Catalysts: Triethylamine, palladium on carbon (Pd/C)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized isoindole derivatives, while reduction reactions may produce reduced piperidine derivatives .
Applications De Recherche Scientifique
2-(2,6-dioxopiperidin-3-yl)-5-{2-hydroxy-3-(methylamino)propylamino}-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the development of novel materials and catalysts.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids. It is used in assays to investigate enzyme activity and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of diseases related to abnormal protein function. It is being explored as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-5-{2-hydroxy-3-(methylamino)propylamino}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound is known to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: This compound shares a similar core structure but differs in the substitution pattern.
2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione: Another closely related compound with a different substitution on the isoindole ring.
Uniqueness
The uniqueness of 2-(2,6-dioxopiperidin-3-yl)-5-{2-hydroxy-3-(methylamino)propylamino}-2,3-dihydro-1H-isoindole-1,3-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C18H22N4O5 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-[[2-hydroxy-3-(methylamino)propyl]-methylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C18H22N4O5/c1-19-8-11(23)9-21(2)10-3-4-12-13(7-10)18(27)22(17(12)26)14-5-6-15(24)20-16(14)25/h3-4,7,11,14,19,23H,5-6,8-9H2,1-2H3,(H,20,24,25) |
Clé InChI |
OJBJJGAGLPRWRT-UHFFFAOYSA-N |
SMILES canonique |
CNCC(CN(C)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6,6-Dimethylspiro[2.5]octane-1-carboxylic acid](/img/structure/B13486416.png)




![3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride](/img/structure/B13486446.png)
![8-Oxa-2,5-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid](/img/structure/B13486447.png)
![6-Fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13486450.png)



